molecular formula C12H22N2O2 B179534 exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 132234-69-6

exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane

Cat. No. B179534
M. Wt: 226.32 g/mol
InChI Key: UUHPKKKRSZBQIG-ULKQDVFKSA-N
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Description

The compound exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane is a derivative of azabicycloalkane amino acids, which are known to be rigid dipeptide mimetics. These compounds serve as valuable tools for structure-activity studies in peptide-based drug discovery due to their constrained conformation .

Synthesis Analysis

The synthesis of related azabicycloalkane amino acids has been reported in various studies. For instance, a single-step synthesis on a gram scale of four pure stereoisomers of the 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid was achieved using (R)-1-phenylethylamine for chirality induction. The phenylethyl and p-methoxy groups linked to the nitrogen atom can be removed by hydrogenolysis, leading to NH-3 derivatives. Subsequently, a series of N-3-alkyl compounds were prepared through a "one-pot" deprotection-alkylation procedure . Another study reports the synthesis of diastereomers of a related compound, 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, starting from methyl N-Boc-pyroglutamate and proceeding through several steps including Michael addition and hydrogenolysis .

Molecular Structure Analysis

The molecular structure of azabicycloalkane amino acids is characterized by a bicyclic framework that provides rigidity and a defined three-dimensional shape. This structure is crucial for their function as peptidomimetics. The stereochemistry of related compounds has been determined using methods such as X-ray crystallography, which confirmed the stereochemistry of the exo isomer in the case of exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol .

Chemical Reactions Analysis

The azabicycloalkane core is a versatile scaffold that can undergo various chemical reactions. The synthesis of these compounds often involves key steps such as Michael addition, hydrogenolysis, and deprotection reactions. These reactions are carefully designed to preserve the stereochemical integrity of the compounds, which is essential for their biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane are not detailed in the provided papers, the properties of azabicycloalkane amino acids in general can be inferred. These compounds are likely to have high melting points due to their rigid structure and may exhibit solubility in organic solvents. Their chemical stability and reactivity would be influenced by the presence of functional groups such as the Boc-protected amine and the azabicycloalkane core .

Relevant Case Studies

The azabicycloalkane amino acids have been evaluated for their biological activity, particularly on the GABA receptor, which is a significant target in neuroscience research . The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been applied in the synthesis of tropane alkaloids, which are known for their wide array of biological activities . These case studies highlight the importance of the azabicycloalkane structure in medicinal chemistry and drug development.

Scientific Research Applications

  • Pharmaceutical Sciences

    • The 2-Azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest due to its synthetic and pharmacological potential .
    • This core has been applied as a key synthetic intermediate in several total syntheses .
    • The synthetic approaches to access this bicyclic architecture and its presence in the total synthesis of several target molecules have been summarized .
    • The results show that the 2-Azabicyclo[3.2.1]octane system has significant potential in the field of drug discovery .
  • Organic Chemistry

    • The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.02.7]octane and bicyclo[3.2.1]octane systems .
    • The transformation involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
    • The results show that this approach is efficient for the construction of the bicyclic skeleton .
  • Photochemical Transformations

    • The 2-Azabicyclo[3.2.1]octane system has been used in the valorization of biomass-derived compounds through photochemical transformations .
    • This involves using light to induce chemical reactions, a process that can be more environmentally friendly and efficient .
    • The results show that photochemical transformations can be a promising application of the 2-Azabicyclo[3.2.1]octane system .
  • Palladium-Catalyzed Reactions

    • The 2-Azabicyclo[3.2.1]octane system has been used in palladium-catalyzed reactions of aziridines .
    • These reactions involve the use of palladium as a catalyst to facilitate the transformation of aziridines .
    • The results show that the 2-Azabicyclo[3.2.1]octane system can be effectively used in palladium-catalyzed reactions .
  • Biomass Valorization

    • The 2-Azabicyclo[3.2.1]octane system has been used in the valorization of biomass-derived compounds .
    • This involves the transformation of biomass into value-added compounds .
    • The results show that this approach can be a promising application of the 2-Azabicyclo[3.2.1]octane system .
  • Synthesis of Biologically Active Compounds

    • The 2-Azabicyclo[3.2.1]octane system has been used in the synthesis of biologically active compounds .
    • This involves the use of organocatalysis, a chemistry that reduces the residues and so the ecological impact .
    • The results show that this approach can be effective for the synthesis of biologically active compounds .

Safety And Hazards

Exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane is harmful by inhalation, in contact with skin, and if swallowed . Additional safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

tert-butyl N-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHPKKKRSZBQIG-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301169096
Record name 1,1-Dimethylethyl N-(3-endo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane

CAS RN

132234-69-6, 132234-68-5
Record name 1,1-Dimethylethyl N-(3-endo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXO-3-(BOC-AMINO)-8-AZABICYCLO[3.2.1]OCTANE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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